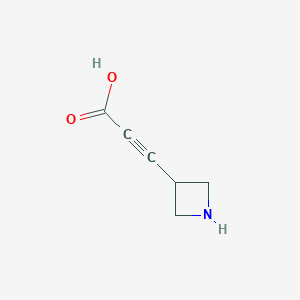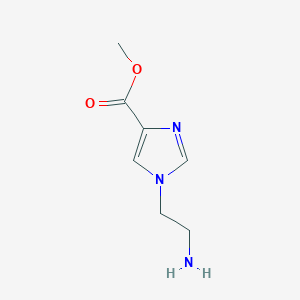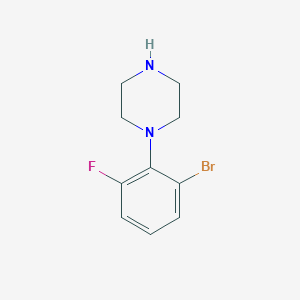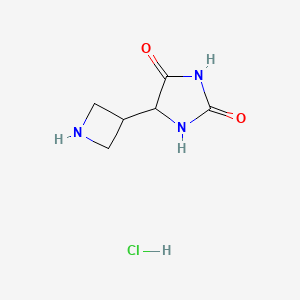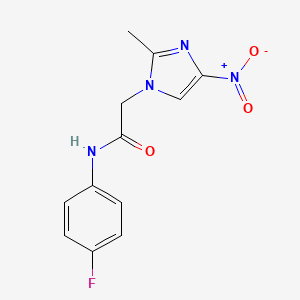
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide: is an organic compound that belongs to the class of acetamides It features a fluorophenyl group, a nitroimidazole moiety, and an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Alkylation: The nitrated imidazole is alkylated with methyl iodide to introduce the methyl group.
Acetamide Formation: The final step involves the reaction of the alkylated nitroimidazole with 4-fluoroaniline and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Formation of N-(4-Aminophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide.
Substitution: Formation of N-(4-Substituted phenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide derivatives.
科学的研究の応用
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Pharmacology: Research is conducted to explore its potential as an anti-inflammatory and anticancer agent.
Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Chemistry: It is explored for its use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves:
Molecular Targets: The compound targets microbial enzymes and receptors, disrupting their normal function.
Pathways Involved: It interferes with DNA synthesis and repair in microbial cells, leading to cell death. In cancer cells, it may inhibit specific signaling pathways involved in cell proliferation.
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- N-(4-Bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- N-(4-Methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Uniqueness
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its chloro, bromo, and methyl analogs. The fluorine atom can also influence the compound’s lipophilicity and ability to cross cell membranes.
特性
分子式 |
C12H11FN4O3 |
|---|---|
分子量 |
278.24 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11FN4O3/c1-8-14-11(17(19)20)6-16(8)7-12(18)15-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,15,18) |
InChIキー |
FVWUGSRHTMXBRH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN1CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


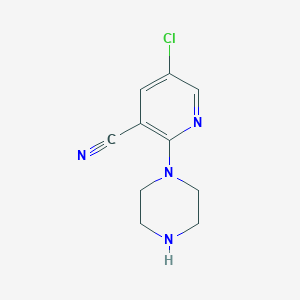
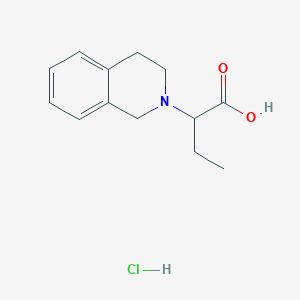
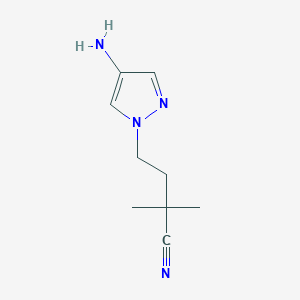

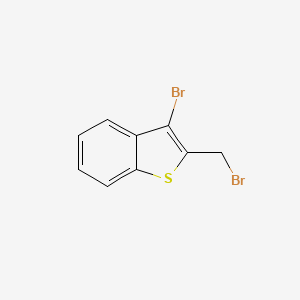
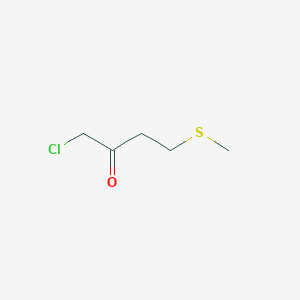
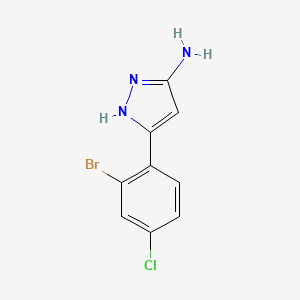
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)
![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
